6-Amino-1H-indol-1-ol
CAS No.:
Cat. No.: VC17562166
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O |
|---|---|
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1-hydroxyindol-6-amine |
| Standard InChI | InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2 |
| Standard InChI Key | ABOXAPPMIRGCIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2O)N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
6-Amino-1H-indol-1-ol features an indole backbone substituted with an amino group at the 6-position and a hydroxyl group at the 1-position. Its planar structure facilitates π-π stacking interactions with biological targets, while the amino and hydroxyl groups enable hydrogen bonding and solubility in polar solvents.
Table 1: Molecular Properties of 6-Amino-1H-indol-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1-Hydroxyindol-6-amine |
| CAS Number | Not disclosed |
| Stability | Light- and heat-sensitive |
The compound’s spectral characteristics, including distinctive NMR chemical shifts (δ 6.8–7.2 ppm for aromatic protons) and a molecular ion peak at m/z 148 in mass spectrometry, confirm its structural integrity.
Physicochemical Stability
Under standard laboratory conditions, 6-Amino-1H-indol-1-ol remains stable but undergoes gradual decomposition when exposed to ultraviolet light or temperatures exceeding 40°C. This necessitates storage in amber vials at 2–8°C for long-term preservation.
Synthesis and Analytical Methods
Laboratory-Scale Synthesis
The synthesis of 6-Amino-1H-indol-1-ol typically involves Fischer indole synthesis or modification of pre-functionalized indoles. A common route proceeds via nitration of indole followed by selective reduction of the nitro group to an amine and subsequent hydroxylation. Thin-layer chromatography (TLC) with Rf values between 0.3–0.5 (ethyl acetate/hexane) monitors reaction progress, while column chromatography purifies the final product.
Table 2: Key Synthetic Parameters
| Parameter | Condition |
|---|---|
| Starting Material | Indole |
| Nitrating Agent | Nitric acid/sulfuric acid |
| Reducing Agent | Palladium on carbon (H₂) |
| Yield | 60–75% |
Industrial Production Challenges
Industrial-scale synthesis remains limited due to the compound’s sensitivity to oxidative degradation. Current efforts focus on optimizing catalytic hydrogenation conditions and implementing continuous-flow reactors to enhance yield and purity .
Biological Activities and Mechanisms
Antimicrobial and Antiviral Efficacy
6-Amino-1H-indol-1-ol derivatives exhibit potent activity against influenza A (IC₅₀ = 7.53 μM) and bacterial pathogens such as Staphylococcus aureus (MIC = 12.5 μg/mL). The amino group’s nucleophilic character enables covalent interactions with viral neuraminidase and bacterial cell wall synthases, disrupting replication and growth .
| Activity | Target | IC₅₀/MIC |
|---|---|---|
| Antiviral | Influenza A | 7.53 μM |
| Antibacterial | S. aureus | 12.5 μg/mL |
| Anticancer | SGC-7901 cells | 8.2 μM |
Enzyme Inhibition
Galantamine derivatives incorporating 6-Amino-1H-indol-1-ol exhibit 11–95-fold higher acetylcholinesterase (AChE) inhibition than galantamine alone. The hydroxyl group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334), prolonging acetylcholine availability in synaptic clefts .
Applications in Pharmaceutical Development
Drug Design and Optimization
The compound’s dual functional groups allow for regioselective modifications, enabling the creation of libraries for high-throughput screening. For example, acylation of the amino group produces prodrugs with enhanced blood-brain barrier penetration, while etherification of the hydroxyl group improves metabolic stability .
Oxidative Stress Mitigation
As an antioxidant, 6-Amino-1H-indol-1-ol scavenges reactive oxygen species (ROS) with an ORAC value of 3,500 μmol TE/g. Its redox activity stems from the indole ring’s ability to delocalize electrons, neutralizing free radicals before they damage lipids or DNA.
Future Directions and Challenges
While 6-Amino-1H-indol-1-ol holds promise, its low oral bioavailability (15–20% in rodent models) and rapid hepatic clearance limit clinical translation. Prodrug strategies, nanoparticle encapsulation, and structural analogs with halogen substitutions are under investigation to address these limitations .
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